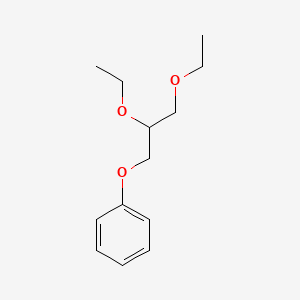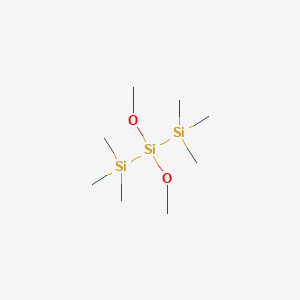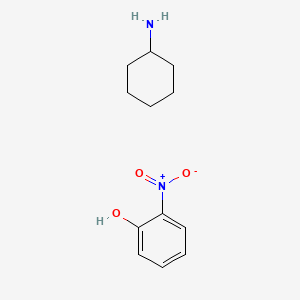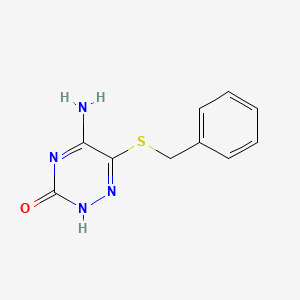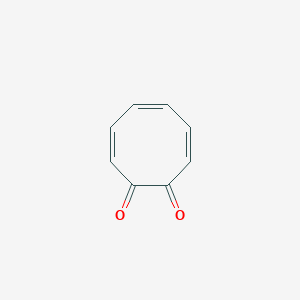
1H-Indazol-5-amine, 1-(4-methoxybenzoyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indazol-5-amine, 1-(4-methoxybenzoyl)-, monohydrochloride is a chemical compound with the molecular formula C15H14ClN3O2. It is known for its unique structure, which includes an indazole ring substituted with an amino group at the 5-position and a 4-methoxybenzoyl group at the 1-position. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
准备方法
The synthesis of 1H-Indazol-5-amine, 1-(4-methoxybenzoyl)-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic compounds.
Introduction of the Amino Group: The amino group at the 5-position can be introduced through nitration followed by reduction.
Attachment of the 4-Methoxybenzoyl Group: The 4-methoxybenzoyl group can be attached via acylation reactions using 4-methoxybenzoyl chloride and appropriate catalysts.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1H-Indazol-5-amine, 1-(4-methoxybenzoyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group and the methoxy group can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Acylation and Alkylation: The compound can undergo acylation and alkylation reactions to form various derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1H-Indazol-5-amine, 1-(4-methoxybenzoyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 1H-Indazol-5-amine, 1-(4-methoxybenzoyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
相似化合物的比较
1H-Indazol-5-amine, 1-(4-methoxybenzoyl)-, monohydrochloride can be compared with other similar compounds, such as:
1H-Indazol-5-amine, 1-(4-methoxybenzoyl)-: This compound lacks the monohydrochloride salt form and may have different solubility and stability properties.
1H-Indazol-5-amine, 1-(4-chlorobenzoyl)-: This compound has a chloro group instead of a methoxy group, leading to different chemical reactivity and biological activity.
1H-Indazol-5-amine, 1-(4-methylbenzoyl)-: The presence of a methyl group instead of a methoxy group can affect the compound’s lipophilicity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the monohydrochloride salt, which can influence its chemical and biological properties.
属性
CAS 编号 |
23856-25-9 |
|---|---|
分子式 |
C15H14ClN3O2 |
分子量 |
303.74 g/mol |
IUPAC 名称 |
(5-aminoindazol-1-yl)-(4-methoxyphenyl)methanone;hydrochloride |
InChI |
InChI=1S/C15H13N3O2.ClH/c1-20-13-5-2-10(3-6-13)15(19)18-14-7-4-12(16)8-11(14)9-17-18;/h2-9H,16H2,1H3;1H |
InChI 键 |
VEDSGKDVGJTJDJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)N)C=N2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



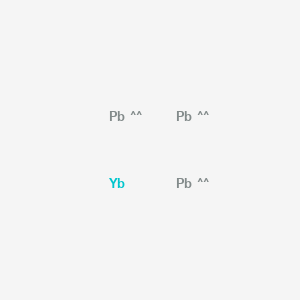
![Trichloro[(pentafluorophenyl)methyl]silane](/img/structure/B14708794.png)
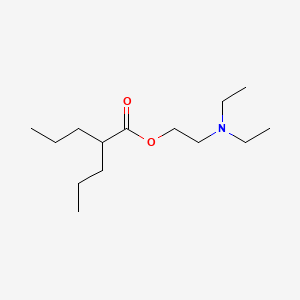
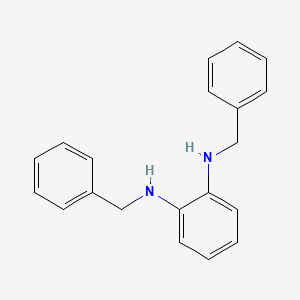
![N,N'-bis[(4-phenyl-4-piperidyl)methyl]decanediamide](/img/structure/B14708813.png)
![3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14708816.png)

